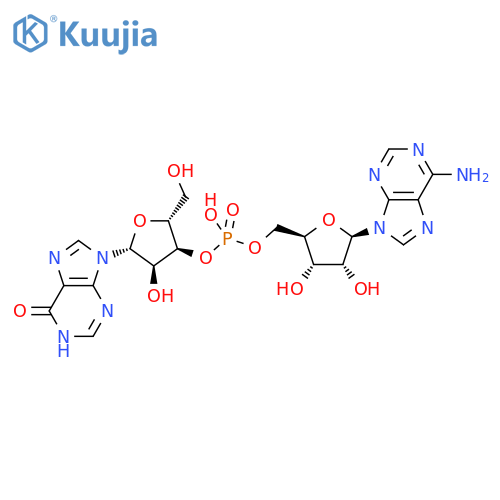

Cas no 32452-40-7 (Adenosine, inosinylyl-(3'→5')-)

Adenosine, inosinylyl-(3'→5')- 化学的及び物理的性質

名前と識別子

-

- Inosine, adenylyl-(5'→3')- (8CI)

- Inosinylyl-(3'→5')-adenosine

- IpA

- Adenosine, inosinylyl-(3'→5')-

-

- インチ: 1S/C20H24N9O11P/c21-15-9-16(23-3-22-15)28(5-26-9)19-12(32)11(31)8(39-19)2-37-41(35,36)40-14-7(1-30)38-20(13(14)33)29-6-27-10-17(29)24-4-25-18(10)34/h3-8,11-14,19-20,30-33H,1-2H2,(H,35,36)(H2,21,22,23)(H,24,25,34)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

- InChIKey: XWSLLLUFUYMQOP-XPWFQUROSA-N

- ほほえんだ: O[C@@H]1[C@@H]([C@@H](CO)O[C@H]1N1C=NC2C(NC=NC1=2)=O)OP(O)(=O)OC[C@@H]1[C@H]([C@@H](O)[C@H](N2C=NC3C(=NC=NC2=3)N)O1)O

Adenosine, inosinylyl-(3'→5')- 関連文献

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

Adenosine, inosinylyl-(3'→5')-に関する追加情報

Exploring Adenosine, inosinylyl-(3'→5')- (CAS No. 32452-40-7): A Key Nucleotide Derivative in Biomedical Research

Adenosine, inosinylyl-(3'→5')- (CAS No. 32452-40-7) is a biologically significant nucleotide derivative that plays a crucial role in various biochemical processes. This compound, often referred to as 3'-5' linked adenosine-inosine dinucleotide, is a subject of growing interest in molecular biology, pharmacology, and therapeutic research. Its unique structure, combining adenosine and inosine through a phosphodiester bond, makes it a valuable tool for studying RNA modifications, enzyme mechanisms, and cellular signaling pathways.

The compound's CAS number 32452-40-7 serves as a unique identifier in chemical databases, ensuring precise identification in research and commercial applications. Scientists frequently search for "Adenosine-inosine dinucleotide properties" or "biological functions of 3'-5' nucleotide linkages" when investigating this molecule's role in cellular processes. Recent studies have highlighted its potential in RNA editing mechanisms, particularly in the context of post-transcriptional modifications that are crucial for gene expression regulation.

In the pharmaceutical field, researchers are exploring Adenosine, inosinylyl-(3'→5')- as a potential modulator of purinergic signaling pathways. These pathways are involved in numerous physiological processes, including inflammation regulation, neurotransmission, and cardiovascular function. The compound's structural similarity to natural dinucleotides makes it particularly interesting for drug development targeting G-protein coupled receptors and nucleoside transporters.

The biochemical properties of CAS 32452-40-7 have become increasingly relevant in the era of precision medicine and RNA-based therapeutics. With the growing interest in mRNA vaccines and gene editing technologies, understanding the role of modified nucleotides like Adenosine, inosinylyl-(3'→5')- has taken on new importance. Researchers are particularly interested in how such modifications might affect RNA stability, translation efficiency, and immune recognition of therapeutic nucleic acids.

From a technical perspective, Adenosine-inosine dinucleotide serves as an important reference compound in chromatographic analysis and mass spectrometry studies of nucleic acid derivatives. Its well-characterized properties make it valuable for method development in analytical biochemistry, particularly for laboratories focusing on nucleoside metabolism or RNA modification mapping. The compound's UV absorption characteristics and chromatographic behavior are frequently used as standards in HPLC method validation for nucleotide analysis.

The commercial availability of Adenosine, inosinylyl-(3'→5')- has expanded in recent years to meet growing research demand. Suppliers typically offer this compound with high purity levels suitable for biochemical assays and enzymatic studies. Researchers often search for "buy Adenosine-inosine dinucleotide" or "32452-40-7 supplier" when sourcing this material for their experiments. Proper storage conditions, typically at -20°C in dry form, are essential to maintain the compound's stability and prevent degradation of the phosphodiester linkage.

Recent advances in synthetic biology have created new applications for 3'-5' linked dinucleotides like this compound. They are being investigated as potential building blocks for artificial nucleic acid systems and xenobiotic nucleic acids (XNAs) with novel properties. The unique pairing behavior of inosine in nucleic acid structures makes Adenosine, inosinylyl-(3'→5')- particularly interesting for designing expanded genetic alphabets and alternative base pairing systems.

In the context of metabolomics research, CAS 32452-40-7 has emerged as an important analyte for understanding purine metabolism in various disease states. Changes in the levels of similar dinucleotides have been associated with metabolic disorders, neurological conditions, and cancer metabolism. This has led to increased interest in developing sensitive detection methods for these compounds in biological samples, driving demand for high-quality reference standards like Adenosine, inosinylyl-(3'→5')-.

The safety profile and handling requirements for Adenosine-inosine dinucleotide are generally similar to those of other nucleotide derivatives. While not classified as hazardous, standard laboratory precautions for handling biochemicals apply. Researchers often inquire about "stability of 3'-5' dinucleotides" and "solubility of Adenosine, inosinylyl-(3'→5')-" when planning experiments, as these factors can significantly impact experimental outcomes in biochemical studies.

Looking to the future, Adenosine, inosinylyl-(3'→5')- (CAS No. 32452-40-7) is likely to maintain its importance in both basic research and applied sciences. As our understanding of RNA biology continues to grow, and as nucleotide-based therapeutics become more prevalent, this compound and similar derivatives will remain valuable tools for scientific discovery. Its applications span from fundamental studies of enzyme kinetics to cutting-edge developments in synthetic genetics, ensuring its continued relevance in multiple scientific disciplines.

32452-40-7 (Adenosine, inosinylyl-(3'→5')-) 関連製品

- 209482-01-9(1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine)

- 2138012-24-3(N-(3-aminocyclohexyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine)

- 2137639-59-7(1H-2-Benzopyran-1-one, 7-ethoxy-3,4-dihydro-3-[(methylamino)methyl]-)

- 39787-83-2(2-methoxy-4-nitrobenzoyl chloride)

- 2680560-92-1(2,2-dimethyl-5-(prop-2-en-1-yloxy)carbonyl-hexahydro-1,3dioxolo4,5-cpyrrole-4-carboxylic acid)

- 1805603-90-0(4-(Difluoromethyl)-2-methoxy-3-methylpyridine-5-sulfonyl chloride)

- 18053-75-3(1H-Indene,1-(trimethylsilyl)-)

- 1156239-12-1(3-[Methyl(oxan-4-yl)carbamoyl]propanoic acid)

- 2171963-27-0(3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol)

- 1447918-54-8(3-(1-methylcyclohexyl)propanenitrile)